2-Amino-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine 5,5-dioxide
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Overview
Description
2-Amino-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine 5,5-dioxide is a heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields of science. This compound is characterized by a fused ring system that includes a pyrazole and a thiazine ring, making it a versatile scaffold for chemical modifications and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine 5,5-dioxide typically involves multiple steps starting from commercially available pyrazole derivatives. One common method includes the regioselective formation of pyrazole-5-aldehydes, followed by deprotection and reduction steps to yield the desired fused heterocyclic scaffold . The optimization of reaction conditions, such as temperature and choice of reagents, is crucial for achieving high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing cost-effective purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like activated manganese dioxide for oxidation , and reducing agents such as palladium on carbon for reduction reactions . Substitution reactions often involve nucleophiles or electrophiles under controlled conditions to achieve the desired modifications.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Amino-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine 5,5-dioxide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function . This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity, making it a potential anticancer agent.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly in enzyme inhibition.
Uniqueness
2-Amino-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine 5,5-dioxide stands out due to its unique fused ring system, which provides a distinct scaffold for chemical modifications. This structural uniqueness allows for the exploration of diverse biological activities and the development of novel therapeutic agents .
Properties
Molecular Formula |
C6H9N3O2S |
---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
5,5-dioxo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-2-amine |
InChI |
InChI=1S/C6H9N3O2S/c7-6-3-5-4-12(10,11)2-1-9(5)8-6/h3H,1-2,4H2,(H2,7,8) |
InChI Key |
OGCYCEDFOLDXSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC2=CC(=NN21)N |
Origin of Product |
United States |
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